4-methoxybenzaldehyde O-benzoyloxime

Description

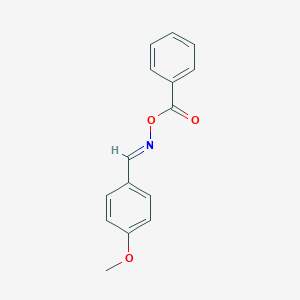

4-Methoxybenzaldehyde O-benzoyloxime is a derivative of 4-methoxybenzaldehyde (C₈H₈O₂), a compound characterized by a methoxy group (-OCH₃) at the para position of the benzaldehyde ring . The O-benzoyloxime functional group is formed via the condensation of 4-methoxybenzaldehyde with hydroxylamine, followed by benzoylation of the resulting oxime. This modification enhances the compound's stability and bioactivity, making it relevant in pharmaceutical research, particularly as an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), a target for cardiovascular therapeutics .

Key physicochemical properties of 4-methoxybenzaldehyde include a molecular weight of 136.15 g/mol, a planar aromatic structure with electron-donating methoxy and electron-withdrawing aldehyde groups, and a melting point of ~40–42°C . The O-benzoyloxime derivative introduces additional steric and electronic effects, influencing its reactivity and interactions in biological systems.

Properties

Molecular Formula |

C15H13NO3 |

|---|---|

Molecular Weight |

255.27g/mol |

IUPAC Name |

[(E)-(4-methoxyphenyl)methylideneamino] benzoate |

InChI |

InChI=1S/C15H13NO3/c1-18-14-9-7-12(8-10-14)11-16-19-15(17)13-5-3-2-4-6-13/h2-11H,1H3/b16-11+ |

InChI Key |

XPEICBFPXRYUPR-LFIBNONCSA-N |

SMILES |

COC1=CC=C(C=C1)C=NOC(=O)C2=CC=CC=C2 |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/OC(=O)C2=CC=CC=C2 |

Canonical SMILES |

COC1=CC=C(C=C1)C=NOC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues in Lp-PLA2 Inhibition

4-Methoxybenzaldehyde O-benzoyloxime belongs to a class of O-acyloxime derivatives studied for Lp-PLA2 inhibition. Comparative data for selected analogues are summarized below:

Key Findings :

- Electron-Withdrawing Groups : Fluorination at the para position (4-Fluoro derivative) reduces potency compared to the parent compound, likely due to unfavorable electronic effects on Lp-PLA2 binding .

- Steric Effects : Introducing bulky t-butyl groups at the 3,5 positions (as in the 3,5-di-t-butyl-4-methoxy derivative) significantly enhances inhibitory activity, as steric hindrance optimizes interaction with the enzyme's active site .

- Methoxy vs. Methyl Groups : Compared to 4-methylbenzaldehyde oxime (p-methylbenzaldoxime), the methoxy group in this compound provides stronger electron-donating effects, increasing resonance stabilization and bioavailability .

Hydrazone and Thiosemicarbazone Derivatives

4-Methoxybenzaldehyde forms bioactive hydrazones and thiosemicarbazones, which differ in metal-binding capacity and applications:

- 4-Methoxybenzaldehyde Thiosemicarbazone : Exhibits strong coordination with divalent metals (e.g., Mn²⁺, Cu²⁺), as shown by polarographic studies. This property is exploited in catalysis and antimicrobial research .

Cyclodextrin Complexation

Unlike simpler aldehydes, this compound forms inclusion complexes with β-cyclodextrin (e.g., LA-3 and LA-4 in –2). These complexes improve aqueous solubility and controlled release, critical for drug delivery. For comparison:

- LA-3 : Complex with 3-isopropoxypropyl-substituted bispidine O-benzoyloxime.

- LA-4: Complex with 3-ethoxypropyl-substituted bispidine O-benzoyloxime. Both show prolonged local anesthetic activity compared to non-complexed forms .

Arylidenegalloyl Hydrazides

4-Methoxybenzaldehyde reacts with galloyl hydrazides to form Schiff bases (e.g., N'-(4-methoxybenzylidene)galloyl hydrazide). These derivatives exhibit antioxidant and anticancer properties, distinct from the O-benzoyloxime’s cardiovascular focus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.